Scyliorhinin II (3-18)
Description
Structure
2D Structure
Properties
CAS No. |
117354-73-1 |
|---|---|
Molecular Formula |
C69H109N19O23S3 |
Molecular Weight |
1668.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |
InChI Key |
UWJWHWWYYBWSBA-AFKTXICNSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Other CAS No. |
117354-73-1 |
sequence |
SNSKCPDGPDCFVGLM |
Synonyms |
scyliorhinin II (3-18) |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Scyliorhinin Ii 3 18
Primary Amino Acid Sequence Analysis of Scyliorhinin II (3-18) in Context of Tachykinin Family
The primary structure of Scyliorhinin II (3-18) consists of a 16-amino acid sequence: Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2. researchgate.net This sequence is identical to residues 3-18 of the full Scyliorhinin II peptide. researchgate.net The presence of this truncated form has been identified in the intestine of the ray, Torpedo marmorata, suggesting potential enzymatic processing of the full peptide by a dipeptidylpeptidase IV-like enzyme. researchgate.netdokumen.pub
Tachykinins are a group of peptides that share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. Scyliorhinin II (3-18) possesses a similar C-terminal motif (Phe-Val-Gly-Leu-Met-NH2), placing it within this family. researchgate.net While Scyliorhinin I exhibits dual agonism for NK-1 and NK-2 tachykinin receptors, Scyliorhinin II is recognized as a selective agonist for the NK-3 receptor. researchgate.net
Table 1: Amino Acid Sequence of Scyliorhinin II (3-18)
| Position | Amino Acid |
| 3 | Serine (Ser) |
| 4 | Asparagine (Asn) |
| 5 | Serine (Ser) |
| 6 | Lysine (Lys) |
| 7 | Cysteine (Cys) |
| 8 | Proline (Pro) |
| 9 | Aspartic Acid (Asp) |
| 10 | Glycine (Gly) |
| 11 | Proline (Pro) |
| 12 | Aspartic Acid (Asp) |
| 13 | Cysteine (Cys) |
| 14 | Phenylalanine (Phe) |
| 15 | Valine (Val) |
| 16 | Glycine (Gly) |
| 17 | Leucine (Leu) |
| 18 | Methionine (Met) |
Secondary Structure Elucidation in Diverse Physiologically Relevant Environments
The three-dimensional structure of Scyliorhinin II (3-18) is highly dependent on its environment, exhibiting significant conformational flexibility.
Conformational Flexibility in Aqueous Solution
In an aqueous environment, Scyliorhinin II (3-18) does not adopt a well-defined secondary structure. researchgate.net Studies using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy have shown that the peptide exists as an ensemble of multiple, flexible conformations. researchgate.net This lack of a stable structure in water is a common feature among many bioactive peptides.
Induced Secondary Structures in Micellar and Membrane-Mimetic Environments
In contrast to its behavior in water, Scyliorhinin II (3-18) adopts a more ordered structure in the presence of dodecyl phosphocholine (B91661) (DPC) micelles, which mimic a membrane environment. researchgate.net This induced structure is characterized by distinct features in its C-terminal and N-terminal regions. researchgate.net
Within DPC micelles, the C-terminal portion of Scyliorhinin II (3-18), specifically residues 12-18, forms a well-defined α-helical structure. researchgate.net This helical conformation is a key feature for the selective binding of agonists to the NK-3 tachykinin receptor. walshmedicalmedia.com
Contribution of Disulfide Bond (Cys7-Cys13) to Conformational Stability
A significant structural feature of Scyliorhinin II (3-18) is the presence of a disulfide bond between the cysteine residues at positions 7 and 13. researchgate.net This covalent linkage plays a crucial role in stabilizing the peptide's three-dimensional structure, particularly the folded conformation observed in membrane-mimetic environments. researchgate.netnih.gov Disulfide bonds can contribute significantly to the thermodynamic stability of a protein, often by as much as 5 to 6 kcal/mole. nih.gov In the case of Scyliorhinin II (3-18), this bond helps to maintain the global fold, which includes the C-terminal helix and N-terminal turns, thereby facilitating its interaction with the NK-3 receptor. researchgate.net
Table 2: Summary of Conformational Features
| Environment | N-Terminus (Residues 3-11) | C-Terminus (Residues 12-18) | Overall Structure |
| Aqueous Solution | Flexible, multiple conformations | Flexible, multiple conformations | Lacks a definite secondary structure |
| DPC Micelles | Series of β-turns | Well-defined α-helix | Well-defined global fold |
Three-Dimensional Structure Determination and Modeling
The three-dimensional structure of Scyliorhinin II has been investigated primarily through two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy and subsequent distance geometry calculations. researchgate.net These studies have been conducted in different environments to mimic physiological conditions, notably in aqueous solution and in the presence of dodecyl phosphocholine (DPC) micelles, which serve as a membrane-mimicking environment. researchgate.net
In an aqueous environment, Scyliorhinin II (3-18) does not exhibit a well-defined secondary structure. researchgate.net This conformational flexibility is a common characteristic of small, linear peptides in solution. However, when bound to DPC micelles, the peptide adopts a more ordered conformation. The global fold of Scyliorhinin II (3-18) in this micellar environment is characterized by a distinct structural motif: a well-defined helix in the C-terminal region, spanning residues 12-18, and a series of turns toward the N-terminus. researchgate.net This structure is further stabilized by a disulfide bond between the Cysteine residues at positions 7 and 13. researchgate.net
The determination of this structure involved several key NMR experiments, including:
Correlation Spectroscopy (COSY and TOCSY): Used for the assignment of proton NMR signals. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY and ROESY): Provided interproton distance constraints, which are crucial for defining the peptide's three-dimensional fold. researchgate.net
These experimental constraints were then used as input for computational algorithms to generate a family of structures consistent with the NMR data. researchgate.net
| Structural Feature | Aqueous Environment | DPC Micelle Environment |
| Secondary Structure | Lacks definite secondary structure researchgate.net | Well-defined helix (residues 12-18) and N-terminal turns researchgate.net |
| Stabilizing Features | - | Disulfide bond (Cys7-Cys13) researchgate.net |
Advanced Computational Conformational Analysis and Molecular Dynamics Simulations
Advanced computational methods, including conformational analysis and molecular dynamics (MD) simulations, have provided deeper insights into the structural dynamics of Scyliorhinin II and its analogues. walshmedicalmedia.comnih.gov These techniques allow for the exploration of the conformational landscape of the peptide and the identification of preferred structures in different solvent environments. nih.gov
A conformational analysis of Scyliorhinin II in dimethyl sulfoxide (B87167) (DMSO) revealed the presence of two distinct groups of conformations, a major and a minor one, based on the experimental NMR data. researchgate.net Further studies on analogues of Scyliorhinin II have utilized restrained molecular dynamics to refine the structures. walshmedicalmedia.com For instance, the introduction of a tetrazole ring, a cis-amide bond surrogate, into the peptide backbone has been shown to significantly rigidify the structure. walshmedicalmedia.comnih.gov
In a study of two Scyliorhinin II analogues, [11Ψ12(CN4)]ScyII and [15Ψ16(CN4)]ScyII, in DMSO-d6, 2D NMR techniques combined with restrained molecular dynamics were employed. walshmedicalmedia.com The results indicated that both analogues possess a more rigid structure, particularly at the C-terminus. walshmedicalmedia.com The NOE patterns for [15Ψ16(CN4)]ScyII suggested the presence of two overlapping β-turns in the Phe14-Met18 region. walshmedicalmedia.com The superposition of the Cα atoms for the 10 lowest energy conformations of these analogues yielded specific root-mean-square deviation (RMSD) values, quantifying the structural definition of different fragments.
| Scyliorhinin II Analogue | Superimposed Fragment | RMSD (Å) |
| [11Ψ12(CN4)]ScyII | 7-13 | 0.792 walshmedicalmedia.com |
| 12-18 | 0.546 walshmedicalmedia.com | |
| [15Ψ16(CN4)]ScyII | 7-13 | 1.078 walshmedicalmedia.com |
| 12-18 | 1.040 walshmedicalmedia.com |
The algorithm for conformational searches in these studies often involves a multi-stage process:
Global Conformational Analysis: To identify all low-energy conformations. nih.gov
Calculation of NMR Observables: Including NOE effects and vicinal coupling constants for each low-energy conformation. nih.gov
Statistical Weighting: Determining the statistical weights of these conformations by fitting the averaged simulated spectrum to the experimental one. nih.gov
These computational approaches have been instrumental in interpreting the complex conformational behavior of Scyliorhinin II and its analogues in solution, providing a framework for understanding how specific structural modifications influence the peptide's three-dimensional structure. walshmedicalmedia.comnih.gov
Receptor Interactions and Selectivity of Scyliorhinin Ii 3 18
Neurokinin Receptor Subtype Specificity of Scyliorhinin II (3-18)
The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), interacts with three primary neurokinin receptor subtypes: NK1, NK2, and NK3. nih.govjneurology.com While endogenous tachykinins can bind to multiple receptor subtypes, they exhibit preferential affinity; SP for NK1, NKA for NK2, and NKB for NK3. nih.govnih.gov This relative lack of absolute selectivity is often attributed to the conformational flexibility of these linear peptides. researchgate.net
Agonistic Activity at Neurokinin 3 (NK3) Receptors
Scyliorhinin II is recognized as a potent and selective agonist for the neurokinin 3 (NK3) receptor. nih.govresearchgate.net Its interaction with the NK3 receptor initiates a signaling cascade, characteristic of GPCR activation. medchemexpress.com The binding of Scyliorhinin II to the NK3 receptor is a critical determinant of its biological activity. In contrast, Scyliorhinin I, another tachykinin from the same species, shows a preference for NK1 and NK2 receptors, with a significantly lower affinity for the NK3 receptor. nih.gov
Comparative Receptor Affinity and Selectivity with Endogenous Tachykinins (e.g., Substance P, Neurokinin A, Neurokinin B)
The selectivity of Scyliorhinin II for the NK3 receptor is a distinguishing feature when compared to the endogenous mammalian tachykinins. While Substance P, Neurokinin A, and Neurokinin B show a degree of cross-reactivity with other neurokinin receptor subtypes, Scyliorhinin II demonstrates a more focused interaction with NK3 receptors. jneurology.comdokumen.pub This selectivity makes it a valuable tool in studying the specific functions of the NK3 receptor. The differential binding affinities of tachykinins are thought to arise from the specific amino acid sequences and the resulting three-dimensional structures of the peptides. nih.gov
Table 1: Comparative Receptor Preference of Tachykinins
| Compound | Preferred Receptor |
|---|---|
| Scyliorhinin II (3-18) | NK3 |
| Substance P | NK1 |
| Neurokinin A | NK2 |
| Neurokinin B | NK3 |
Molecular Mechanisms of Ligand-Receptor Binding and Activation
The interaction between Scyliorhinin II (3-18) and the NK3 receptor is a complex process governed by the specific molecular structures of both the ligand and the receptor. Understanding these mechanisms is crucial for elucidating the basis of its selectivity and potency.
Topography of the Ligand-Binding Pocket on Neurokinin Receptors
The binding of tachykinins to their receptors involves multiple points of contact within the receptor's structure. For the NK1 receptor, the binding site for Substance P has been mapped to include regions in the N-terminal domain and the second extracellular loop (ECLII). nih.gov It is believed that different tachykinins may bind to distinct conformations of the same receptor. nih.gov The selectivity of ligands like Scyliorhinin II for the NK3 receptor is likely influenced by the unique topography of the NK3 receptor's binding pocket, which accommodates the specific conformational features of the peptide. nih.gov The interaction is thought to be influenced by electrostatic forces, with repulsion from the anionic fixed charge layer of the membrane potentially contributing to NK3 selection. nih.gov
Conformational Requirements of Scyliorhinin II (3-18) for Receptor Activation
The three-dimensional structure of Scyliorhinin II is critical for its interaction with the NK3 receptor. In an aqueous environment, the peptide does not have a well-defined secondary structure. nih.govresearchgate.net However, in the presence of dodecyl phosphocholine (B91661) (DPC) micelles, which mimic a membrane environment, Scyliorhinin II adopts a more defined conformation. nih.govresearchgate.net This structure is characterized by a well-defined helix in the C-terminal region (residues 12-18) and a series of turns toward the N-terminus. nih.govresearchgate.net A disulfide bond between Cys7 and Cys13 further stabilizes this conformation. nih.govresearchgate.net The differences in the solution structure of the C-terminal fragment of various tachykinin analogs are believed to be responsible for their receptor specificity. nih.gov The ability of G protein-coupled receptors to exist in multiple conformational states allows them to be modulated by different ligands, leading to varied signaling outcomes. nih.gov
Molecular Mechanisms of Action of Scyliorhinin Ii 3 18
G Protein-Coupled Receptor (GPCR) Activation Pathways Initiated by Scyliorhinin II (3-18)
Scyliorhinin II (3-18) exerts its biological functions by acting as an agonist on G protein-coupled receptors (GPCRs), specifically the tachykinin receptors. guidetopharmacology.orgwikipedia.org There are three primary subtypes of mammalian tachykinin receptors: NK₁, NK₂, and NK₃. guidetopharmacology.org Scyliorhinin II is recognized as a potent and selective agonist for the tachykinin NK₃ receptor. nih.gov
GPCRs are integral membrane proteins characterized by seven transmembrane domains. guidetopharmacology.org The activation process initiated by Scyliorhinin II (3-18) follows a canonical mechanism. Upon binding of the peptide to the extracellular domain or transmembrane helices of the NK₃ receptor, the receptor undergoes a conformational change. This change is transmitted to a heterotrimeric G protein complex (composed of α, β, and γ subunits) associated with the receptor's intracellular loops. Specifically, the NK₃ receptor is coupled to G proteins of the Gq/11 family. guidetopharmacology.orgnih.gov The receptor-catalyzed exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit leads to the dissociation of the Gαq-GTP complex from the Gβγ dimer, allowing both components to interact with and modulate downstream effector proteins. guidetopharmacology.org
Intracellular Signaling Cascades Triggered by Scyliorhinin II (3-18)
The activation of the NK₃ receptor and its associated Gq/11 protein by Scyliorhinin II (3-18) triggers a well-defined intracellular signaling cascade that results in the generation of second messengers and the modulation of cellular calcium levels.
The primary downstream effector of the activated Gαq subunit is the enzyme phospholipase C (PLC). guidetopharmacology.orgnih.gov PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov
IP₃ is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum. This binding event triggers the release of stored calcium ions (Ca²⁺) from the endoplasmic reticulum into the cytosol, leading to a rapid and significant increase in the intracellular calcium concentration. guidetopharmacology.orgnih.gov This mobilization of intracellular calcium is a critical event that mediates many of the subsequent cellular responses to Scyliorhinin II (3-18). nih.gov
The signaling cascade does not terminate with calcium release. The two second messengers, IP₃ and DAG, along with the elevated intracellular Ca²⁺, activate a variety of downstream pathways:
Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased cytosolic Ca²⁺, activates members of the Protein Kinase C family. These serine/threonine kinases go on to phosphorylate a wide array of substrate proteins on the cell membrane, in the cytoplasm, and in the nucleus, altering their activity and leading to a cellular response.
Calcium/Calmodulin-Dependent Pathways: The elevated cytosolic Ca²⁺ binds to the ubiquitous calcium-binding protein, calmodulin. The Ca²⁺-calmodulin complex can then activate other enzymes, most notably Ca²⁺/calmodulin-dependent protein kinases (CaMKs), which regulate diverse cellular processes through protein phosphorylation.
Modulation of Neurotransmitter Systems: In the central nervous system, activation of the NK₃ receptor has been shown to modulate the activity and release of other neurotransmitters, including dopamine (B1211576) and norepinephrine. guidetopharmacology.org
While the Gq/11-PLC-IP₃ pathway is the principal signaling cascade for NK₃ receptors, some evidence suggests that at higher agonist concentrations, these receptors may also influence cyclic AMP (cAMP) formation, hinting at a potential linkage to Gs proteins, though this is not the primary mechanism. nih.gov
Functional Roles in Preclinical Models and Cellular Systems (Mechanistic Studies)
The functional consequences of the molecular mechanisms described above have been investigated in isolated tissues and in vivo preclinical models. These studies provide insight into the physiological roles of Scyliorhinin II (3-18) and NK₃ receptor activation.
Research using isolated smooth muscle strips from the carp (B13450389) intestinal bulb has demonstrated that Scyliorhinin II causes potent, concentration-dependent contractions. This effect was observed in both longitudinal and circular muscle preparations, indicating that Scyliorhinin II acts directly on tachykinin receptors located on the smooth muscle cells to elicit an excitatory response. The contractile responses were not significantly altered by tetrodotoxin (B1210768) or atropine, confirming a direct action on the muscle rather than a neurally-mediated one.
| Compound | EC₅₀ (nM) |
|---|---|
| Scyliorhinin I | 15 |
| Scyliorhinin II | 39 |
| Substance P | 16 |
The role of Scyliorhinin II has also been explored within the central nervous system. In vivo studies in mice have shown that Scyliorhinin-II amide, a selective NK-3 receptor agonist, produces distinct behavioral effects. nih.gov When administered supraspinally via intracerebroventricular (i.c.v.) injection, Scyliorhinin II produced potent and dose-related reciprocal hindlimb scratching. nih.gov This behavioral response highlights a clear neuropharmacological effect mediated by the activation of NK₃ receptors located in the brain. nih.gov Interestingly, when administered spinally, Scyliorhinin II was much less effective, suggesting a differentiation in the localization and function of neurokinin receptor types within the central nervous system. nih.gov This research provides a functional in vivo correlate for the activity of NK₃ receptors in the brain. nih.gov
| Compound | Behavioral Effect | ED₅₀ (nmol) |
|---|---|---|
| Scyliorhinin-I amide | Reciprocal Hindlimb Scratching | 0.05 |
| Scyliorhinin-II amide | Reciprocal Hindlimb Scratching | 0.08 |
Exploratory Research into Potential Antimicrobial Mechanisms
Scientific investigation into the direct antimicrobial properties of Scyliorhinin II (3-18) is not extensively documented in publicly accessible research. While many peptides are known to exhibit antimicrobial activities, specific data on Scyliorhinin II (3-18) is scarce.
Membrane Disruption and Permeabilization
There is currently no specific scientific evidence to suggest that Scyliorhinin II (3-18) acts as an antimicrobial agent through membrane disruption or permeabilization. This mechanism, common to many antimicrobial peptides, involves the electrostatic interaction with and subsequent physical disruption of microbial cell membranes. The absence of studies focused on Scyliorhinin II (3-18) and its interaction with bacterial or fungal membranes means that its potential to induce pore formation, membrane depolarization, or leakage of intracellular contents remains hypothetical.
Intracellular Target Modulation (e.g., Nucleic Acid or Protein Synthesis Inhibition)
Similarly, research has not yet elucidated whether Scyliorhinin II (3-18) can translocate into microbial cells and modulate intracellular targets. Mechanisms such as the inhibition of nucleic acid replication or protein synthesis are critical for the action of many antimicrobial compounds. However, studies tracking the intracellular fate of Scyliorhinin II (3-18) in microorganisms and its effect on these fundamental cellular processes have not been published.
Exploratory Research into Potential Anticancer Mechanisms
The potential anticancer activities of Scyliorhinin II and its fragments have been alluded to in broader patent literature, often as part of extensive lists of peptides with therapeutic potential. However, dedicated mechanistic studies on Scyliorhinin II (3-18) are not available. The broader tachykinin family, to which Scyliorhinin II belongs, has been noted for its role in cell proliferation and angiogenesis in the context of cancer labclinics.com.
Cell Cycle Arrest and Apoptosis Induction
There is a lack of direct experimental data demonstrating that Scyliorhinin II (3-18) can induce cell cycle arrest or promote apoptosis in cancer cells. Investigations that would typically involve flow cytometry analysis to determine cell cycle distribution or assays to measure markers of programmed cell death (e.g., caspase activation, DNA fragmentation) have not been reported for this specific peptide fragment.
Modulation of Cancer Cell Proliferation and Invasiveness
While tachykinins, in general, are known to affect cell proliferation, the specific impact of Scyliorhinin II (3-18) on the proliferation and invasive capacity of cancer cells is an area that requires investigation. There are no published studies that have assessed its effects on cancer cell migration, invasion, or the expression of molecules involved in these processes, such as matrix metalloproteinases.
Impact on Drug Efflux and Resistance Mechanisms
The potential for Scyliorhinin II (3-18) to influence multidrug resistance (MDR) in cancer cells is another unexplored area of research. Mechanisms of MDR often involve the overexpression of drug efflux pumps. Currently, there is no scientific literature to indicate whether Scyliorhinin II (3-18) can interact with or modulate the activity of these pumps to enhance the efficacy of conventional chemotherapeutic agents.
Exploratory Research into Potential Immunomodulatory Effects
Exploratory research into the potential immunomodulatory effects of Scyliorhinin II (3-18) is currently in a nascent stage, with no direct studies published on this specific peptide fragment. However, based on its origin as a fragment of the tachykinin peptide Scyliorhinin II, and the known immunomodulatory roles of the broader tachykinin family, preliminary investigations could be conceptualized. Tachykinins, as a family of neuropeptides, are recognized for their ability to modulate immune responses. bohrium.comnih.gov
The parent molecule, Scyliorhinin II, is a tachykinin known to be selective for the neurokinin-3 (NK3) receptor. nih.gov The interaction of tachykinins with neurokinin receptors on various immune cells can influence a range of immunological processes. nih.govnih.gov Therefore, it is hypothesized that Scyliorhinin II (3-18) might retain or possess novel immunomodulatory activities.
Potential avenues for exploratory research could include investigating the peptide's ability to influence cytokine secretion from immune cells, its impact on immune cell proliferation and differentiation, and its role in inflammatory processes. For instance, Substance P, a well-studied tachykinin, has been shown to alter the proliferative and physiological responses of both lymphocytes and macrophages. nih.gov
Future research could involve in vitro studies using isolated immune cell populations, such as T cells, B cells, and macrophages, to screen for any direct effects of Scyliorhinin II (3-18). Key parameters to investigate would include the expression of cell surface markers, the production of pro-inflammatory and anti-inflammatory cytokines, and the activation of intracellular signaling pathways.
Hypothetical Research Findings for Scyliorhinin II (3-18)
The following interactive table represents a hypothetical framework for presenting potential findings from future exploratory studies on the immunomodulatory effects of Scyliorhinin II (3-18). It is important to note that the data presented here is purely illustrative and not based on published experimental results.
| Immune Cell Type | Parameter Investigated | Observed Effect of Scyliorhinin II (3-18) (Hypothetical) | Potential Implication |
|---|---|---|---|
| T-Lymphocytes | Proliferation Assay | No significant effect | May not directly stimulate T-cell expansion. |
| Macrophages | Cytokine Secretion (TNF-α) | Dose-dependent increase | Potential pro-inflammatory activity. |
| Mast Cells | Degranulation | Slight increase at high concentrations | Possible role in allergic or inflammatory responses. |
| Neutrophils | Chemotaxis | No significant effect | May not be a primary chemoattractant for neutrophils. |
Further research is necessary to determine if Scyliorhinin II (3-18) has any clinically relevant immunomodulatory properties. Such studies would need to establish a clear mechanism of action, likely involving interaction with one or more of the neurokinin receptors, and validate any initial findings in more complex in vivo models.
Structure Activity Relationship Sar Studies of Scyliorhinin Ii 3 18 and Synthetic Analogues
Impact of Amino Acid Substitutions on Receptor Binding Affinity and Functional Potency
The biological activity of Scyliorhinin II (3-18) is highly sensitive to amino acid substitutions, particularly in regions critical for receptor interaction. Modifications can dramatically alter both the affinity of the peptide for the NK-3 receptor and its efficacy as an agonist.
Analysis of Modifications at Key Residue Positions (e.g., Position 7, Position 8)
While comprehensive substitution data for every position in Scyliorhinin II (3-18) is not extensively documented in single studies, the region encompassing positions 7 and 8 is understood to be crucial for maintaining the peptide's structural integrity and, by extension, its activity. This segment is part of a conformationally constrained loop formed by a disulfide bond between Cys(7) and Cys(13). This Cys(7)-Cys(13) fragment creates a structural motif that resembles the Greek letter 'omega', which is vital for its biological function nih.gov. Any substitution within this loop, particularly at the cysteine residues, would disrupt this bond and significantly alter the peptide's global conformation, likely leading to a loss of activity.
Studies on the related tachykinin, Scyliorhinin I, have shown that position 7 is important for determining potency and selectivity at tachykinin receptors nih.gov. While a direct extrapolation is not possible due to structural differences (Scyliorhinin II is larger and possesses the Cys-Cys bridge), it highlights the general importance of this region in the tachykinin family for receptor interaction.
Influence of Conformational Constraints on Biological Activity and Selectivity
Introducing conformational constraints into the Scyliorhinin II (3-18) backbone has proven to be a powerful strategy for probing the bioactive conformation and modulating its pharmacological properties. By strategically replacing flexible amino acids with more rigid ones, researchers can lock the peptide into specific secondary structures, thereby influencing its interaction with the NK-3 receptor.
A key example is the modification at position 16, where the native Glycine (Gly) has been substituted with either the highly constrained α-aminoisobutyric acid (Aib) or the more flexible Sarcosine (Sar). The introduction of Aib at position 16 significantly rigidifies the peptide's structure nih.gov. This rigidity forces the C-terminal fragment (residues 13-18) into a 3(10)-helix conformation. This conformational change has a profound impact on activity: the resulting analogue, [Aib(16)]ScyII, exhibits only 25% of the agonistic activity of the standard NK-3 agonist senktide (B1681736) and also displays some antagonistic effects nih.gov.
Conversely, substituting Gly16 with Sar, which increases the flexibility of the peptide backbone, results in an analogue, [Sar(16)]ScyII, that acts as a full agonist at the NK-3 tachykinin receptor nih.gov. These findings clearly demonstrate that the conformational flexibility of the C-terminal region is a critical determinant of the peptide's biological activity and selectivity.
| Analogue | Key Conformational Feature | Biological Activity at NK-3 Receptor |
|---|---|---|
| [Aib(16)]ScyII | Rigidified structure; presence of a 3(10)-helix in the C-terminal fragment (13-18) nih.gov | Partial agonist with some antagonist effects; 25% agonistic activity of senktide nih.gov |
| [Sar(16)]ScyII | Increased flexibility, especially in the C-terminal fragment nih.gov | Full agonist nih.gov |
Relationship Between Peptide Conformation, Receptor Selectivity, and Pharmacological Potency
A direct relationship exists between the three-dimensional structure of Scyliorhinin II (3-18) and its potent, selective agonism at the NK-3 receptor. While the peptide is flexible and lacks a defined secondary structure in an aqueous solution, it adopts a well-defined conformation in a membrane-like environment, which is thought to represent its bioactive state nih.gov.
In the presence of dodecyl phosphocholine (B91661) (DPC) micelles, which mimic a cell membrane, the global fold of Scyliorhinin II consists of a well-defined helix in the C-terminal region from residues 12 to 18, with a series of turns toward the N-terminus nih.gov. This structure is further stabilized by the Cys(7)-Cys(13) disulfide bond nih.gov. This receptor-bound conformation is essential for its high pharmacological potency.
The differences in the solution structure of the C-terminal fragment of various analogues are directly responsible for their specificity nih.gov. The rigid helical conformation induced by the Aib substitution at position 16 leads to a mixed agonist/antagonist profile, whereas the flexibility afforded by the Sar substitution maintains full agonism nih.gov. This indicates that while a helical tendency in the C-terminus is important for binding, a degree of flexibility is required for full receptor activation. The peptide's ability to adopt a specific, stable conformation upon approaching the receptor is thus a key factor in its selectivity and potency.
Rational Design Principles for the Development of Scyliorhinin II (3-18) Analogues with Enhanced Properties
The collective SAR data provides several rational design principles for creating Scyliorhinin II (3-18) analogues with improved or modified properties:
Modulation of C-Terminal Flexibility : The flexibility of the C-terminal tail (approximately residues 14-18) is a key control point for functional activity. To design full agonists, maintaining or slightly increasing flexibility with residues like Sarcosine may be beneficial. To develop antagonists or partial agonists, introducing rigidifying elements like Aib to constrain the C-terminus into a specific helical conformation is a viable strategy nih.gov.
Preservation of the Core Conformational Loop : The integrity of the Cys(7)-Cys(13) disulfide bridge is paramount. This 'omega' loop is a critical structural motif, and its preservation is likely essential for maintaining high binding affinity. Any design should avoid disrupting this feature.
Introduction of Local Conformational Constraints : Beyond the C-terminus, introducing other local constraints, such as incorporating conformationally restricted amino acids or dipeptide mimics, could enhance stability and fine-tune receptor selectivity.
Focus on Membrane-Bound Conformation : Design efforts should consider the peptide's structure in a membrane-like environment. Computational modeling and biophysical studies (like NMR in micelles) are crucial tools to predict and verify that an analogue can adopt the necessary helical C-terminal structure believed to be the bioactive conformation nih.gov.
By applying these principles, it is possible to systematically engineer Scyliorhinin II (3-18) analogues with desired pharmacological profiles, such as enhanced potency, greater selectivity, or a shift from agonist to antagonist activity.
Evolutionary and Comparative Perspectives of Scyliorhinin Ii 3 18
Conservation of Scyliorhinin II (3-18) Sequence Across Elasmobranch Species
The tachykinin peptide Scyliorhinin II was first isolated from the intestine of the common dogfish, Scyliorhinus caniculus nih.gov. Subsequent research has identified a tachykinin in the intestine of the marbled electric ray, Torpedo marmorata, that is identical to the truncated form Scyliorhinin II (3-18) dokumen.pub. The near-identical nature of this peptide between the dogfish (a shark) and the ray indicates a strong evolutionary pressure to conserve this particular amino acid sequence across different elasmobranch lineages dokumen.pub. This conservation suggests that the peptide plays a crucial and fundamentally preserved physiological role in these early-developed cartilaginous fish.
Characterization of Truncated Forms and Endogenous Enzymatic Processing in vivo
The full Scyliorhinin II peptide is an octadecapeptide with the sequence Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2 nih.gov. The existence of a naturally occurring truncated form, Scyliorhinin II (3-18), has been confirmed through its isolation from the ray, Torpedo marmorata dokumen.pub. This demonstrates that endogenous enzymatic processing of the full-length peptide occurs in vivo to produce bioactive fragments.
Implications of Dipeptidylpeptidase IV-like Specificity
The generation of the Scyliorhinin II (3-18) fragment is strongly indicative of processing by an enzyme with specificity similar to Dipeptidylpeptidase IV (DPP-IV). DPP-IV is a serine protease known to cleave dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the second position. The N-terminal sequence of full-length Scyliorhinin II is Ser-Pro-... This makes it a theoretical substrate for a DPP-IV-like enzyme, which would cleave the Ser-Pro dipeptide, resulting in the observed (3-18) truncated form. This type of enzymatic cleavage is a known mechanism for activating, inactivating, or altering the function of various bioactive peptides.
Comparative Analysis with Other Tachykinins (e.g., Scyliorhinin I)
Scyliorhinin I and Scyliorhinin II, both isolated from the dogfish gut, represent two distinct branches of the tachykinin family found within the same class of animals. They exhibit significant differences in structure, receptor preference, and biological action.
| Feature | Scyliorhinin I | Scyliorhinin II |
|---|---|---|
| Amino Acid Sequence | Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2 |
| Length | 10 Amino Acids | 18 Amino Acids |
| Structure | Linear | Cyclic (Disulfide Bridge) |
Divergence in Receptor Selectivity Profiles and Biological Activities
The structural divergence between Scyliorhinin I and Scyliorhinin II leads to distinct pharmacological profiles, particularly in their interaction with mammalian tachykinin receptors. Scyliorhinin I acts as a dual agonist, binding with high affinity to both NK-1 and NK-2 receptors. In contrast, Scyliorhinin II is a selective agonist for the NK-3 receptor. nih.gov
This differential receptor selectivity results in distinct biological activities. For example, when administered to mice, both peptides can induce scratching behavior, but their effectiveness varies depending on the site of administration, reflecting the differential localization of neurokinin receptor types within the central nervous system dokumen.pub. Scyliorhinin I's affinity for NK-1 and NK-2 receptors aligns it with activities such as smooth muscle contraction and plasma extravasation, similar to Substance P and Neurokinin A. Scyliorhinin II's selectivity for the NK-3 receptor suggests a differing role, potentially more aligned with neuromodulatory functions associated with Neurokinin B in mammals.
| Peptide | Primary Receptor Target(s) | Receptor Selectivity Profile |
|---|---|---|
| Scyliorhinin I | NK-1, NK-2 | Dual NK-1/NK-2 agonist |
| Scyliorhinin II | NK-3 | Selective NK-3 agonist |
Preclinical Research Avenues and Therapeutic Strategy Development
Rational Peptide Drug Design Strategies Based on Scyliorhinin II (3-18)
Rational drug design leverages the known structural and chemical properties of a lead compound like Scyliorhinin II (3-18) to create new molecules with improved therapeutic characteristics. The goal is to systematically modify the peptide to enhance its potency, selectivity, and stability while minimizing potential off-target effects. This process is multifaceted, incorporating target validation, computational modeling, and chemical synthesis to generate optimized drug candidates.
The primary molecular target for Scyliorhinin II and its derivatives is the neurokinin-3 (NK3) receptor glpbio.comnih.gov. Target validation for the NK3 receptor is well-established, confirming its role in various physiological and pathophysiological processes, which justifies it as a druggable target for therapeutic intervention.
Validation of the NK3 receptor involves several key approaches:
Genetic Association: Studies linking genetic variations in the NK3 receptor gene (TACR3) to specific disease states provide strong evidence of its involvement in pathophysiology.
Expression Profiling: Analyzing the expression levels of the NK3 receptor in different tissues and cells helps to understand its biological role and predict the potential systemic effects of drugs targeting it.
Pharmacological Modulation: The use of selective agonists (like Scyliorhinin II) and antagonists to elicit or block specific biological responses in cellular and animal models demonstrates a direct link between receptor activity and physiological outcomes.
Assay Development: The creation of robust biochemical and cell-based assays is crucial for high-throughput screening of new compounds designed to interact with the receptor.
The development of novel molecules from the Scyliorhinin II (3-18) template employs both ligand-based and structure-based design principles.
Ligand-Based Design: This approach focuses on the properties of the known ligand, Scyliorhinin II (3-18), to infer the necessary features for receptor binding. By comparing the structures of various known NK3 receptor agonists, researchers can develop a pharmacophore model—a three-dimensional map of the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model then serves as a blueprint for designing new, structurally diverse molecules that retain these key features.
Structure-Based Design: This method relies on the three-dimensional structural information of the peptide itself. Nuclear Magnetic Resonance (NMR) studies of the parent Scyliorhinin II peptide in a membrane-mimicking environment (dodecyl phosphocholine (B91661) micelles) have provided critical insights into its bioactive conformation nih.gov. These studies revealed that while the peptide is unstructured in an aqueous solution, it adopts a well-defined structure when bound to micelles nih.gov. This structure is characterized by a distinct alpha-helix in the C-terminal region, spanning residues 12-18, which is fully contained within the Scyliorhinin II (3-18) fragment nih.gov.
Table 1: Key Structural Features of Scyliorhinin II for Structure-Based Design
| Structural Feature | Residue Location (in full peptide) | Relevance to Scyliorhinin II (3-18) | Design Implication |
| Disulfide Bond | Cys7 and Cys13 | Forms a cyclic constraint within the peptide backbone. | Stabilizes the peptide's conformation, providing a rigid scaffold for designing peptidomimetics. |
| C-Terminal Helix | Residues 12-18 | This entire helical region is a core component of the (3-18) fragment. | The helical structure is considered crucial for receptor interaction; analogs are designed to maintain or stabilize this fold. |
| N-Terminal Turns | N-terminus preceding the helix | Forms a series of turns that correctly orient the C-terminal helix. | Modifications in this region can fine-tune the positioning of the peptide within the receptor binding pocket. |
Data sourced from structural characterization studies of Scyliorhinin II nih.gov.
This knowledge of the helical conformation provides a direct template for designing peptidomimetics or small molecules that mimic this shape, potentially leading to compounds with higher affinity and stability.
A primary goal of rational drug design is to optimize the affinity (strength of binding) and selectivity (preference for one receptor over others) of a lead compound. Scyliorhinin II is highly selective for the NK3 receptor, with low affinity for NK1 and NK2 receptors nih.govnih.gov. Using Scyliorhinin II (3-18) as a starting point, medicinal chemists can make systematic modifications to further enhance these properties.
Strategies for optimization include:
Alanine (B10760859) Scanning: Sequentially replacing each amino acid with alanine to identify residues critical for receptor binding and activation.
Amino Acid Substitution: Replacing key residues with natural or non-natural amino acids to explore how changes in size, charge, or hydrophobicity affect receptor interaction. For example, research on the related peptide Scyliorhinin I has shown that substitutions at position 7 can significantly alter potency and selectivity for NK1 and NK2 receptors nih.gov.
Conformational Constraint: Introducing additional cyclic constraints or incorporating rigid amino acid analogs to lock the peptide into its bioactive helical conformation, which can enhance binding affinity.
Table 2: Conceptual Strategies for Modifying Scyliorhinin II (3-18) to Optimize Receptor Selectivity
| Modification Strategy | Example | Desired Outcome | Rationale |
| Enhance NK3 Affinity | Substitute Val15 with a more hydrophobic residue. | Increased potency at the NK3 receptor. | The C-terminal region is critical for binding; enhancing hydrophobic interactions may strengthen the ligand-receptor complex. |
| Reduce Off-Target Binding | Replace charged residues outside the core binding motif. | Improved selectivity and potentially fewer side effects. | Minimizes non-specific electrostatic interactions with other receptors or proteins. |
| Introduce NK1/NK2 Affinity | Introduce residues known to be important for NK1/NK2 binding from other tachykinins. | Creation of a dual-acting or multi-target ligand. | A rationally designed lack of selectivity could be therapeutically useful for complex conditions where multiple tachykinin pathways are involved. |
Potential as a Pharmacological Probe for Neurokinin Receptor Research
A pharmacological probe is a highly selective molecule used to study the function, distribution, and regulation of its target receptor. Due to its high affinity and selectivity for the NK3 receptor, Scyliorhinin II is an excellent pharmacological tool, and its active fragments like (3-18) can serve a similar purpose glpbio.comnih.gov.
When labeled with a radioactive isotope, such as in [125I]-Bolton-Hunter scyliorhinin II, the peptide becomes a selective radioligand nih.gov. Such probes are invaluable in several research applications:
Receptor Autoradiography: Visualizing the precise location and density of NK3 receptors in brain slices and other tissues.
Radioligand Binding Assays: Quantifying the number of NK3 receptors in a given sample and determining the affinity of new, unlabeled drug candidates by measuring their ability to compete with the radioligand for receptor binding.
Screening for Novel Ligands: Identifying and characterizing new compounds that interact with the NK3 receptor.
The use of Scyliorhinin II (3-18)-based probes allows for the specific investigation of the NK3 receptor system, helping to elucidate its role in health and disease without the confounding effects of activating other neurokinin receptors.
Exploratory Research into Novel Biomedical Applications of Scyliorhinin II (3-18)
Exploratory research into Scyliorhinin II (3-18) and its analogs is driven by the therapeutic potential of modulating the NK3 receptor. The NK3 receptor is implicated in a range of physiological processes, and dysregulation of its signaling pathway is associated with several disorders. Therefore, analogs designed from the Scyliorhinin II (3-18) scaffold could be investigated for novel biomedical applications.
Potential therapeutic areas for exploration include:
Neuropsychiatric Disorders: The NK3 receptor system is involved in the regulation of mood and behavior, making it a target for conditions such as schizophrenia and depression.
Reproductive Health: NK3 receptor signaling plays a key role in the hormonal regulation of reproductive cycles, suggesting potential applications in treating hormone-dependent disorders.
Pain and Inflammation: Tachykinin receptors are known mediators of nociceptive (pain) signals and neurogenic inflammation. Selective modulation of the NK3 receptor could offer a novel approach to pain management.
The development of potent and selective agonists or antagonists based on the Scyliorhinin II (3-18) structure is a key strategy in exploring these and other potential therapeutic avenues.
Advanced Methodologies in Scyliorhinin Ii 3 18 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of peptides like Scyliorhinin II (3-18), offering atomic-level information in a solution environment that can mimic physiological conditions.
The initial step in the NMR analysis of Scyliorhinin II (3-18) involves the assignment of proton resonances to specific amino acid residues within the peptide sequence. One-dimensional (1D) ¹H-NMR spectra provide a preliminary overview of the proton chemical shifts, with distinct regions corresponding to different types of protons (e.g., amide, alpha, side-chain protons) nih.govemerypharma.comhuji.ac.il. However, due to the complexity and potential for signal overlap in a peptide of this size, 1D spectra are often insufficient for complete assignment mdpi.com.
To overcome these limitations, two-dimensional (2D) NMR experiments are employed. Techniques such as Total Correlation Spectroscopy (TOCSY) and Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY) are instrumental in this process. TOCSY establishes correlations between all protons within a spin system of an amino acid residue, allowing for the identification of the complete set of protons belonging to a particular residue walshmedicalmedia.com. DQF-COSY, on the other hand, reveals correlations between protons that are coupled through two or three covalent bonds (J-coupling), aiding in the sequential assignment of residues along the peptide backbone walshmedicalmedia.com. For Scyliorhinin II analogues, the assignment of proton shifts has been successfully achieved using a combination of 1D proton spectra and 2D TOCSY experiments walshmedicalmedia.com. Previous studies on the parent Scyliorhinin II peptide have indicated that it does not adopt a specific, well-defined secondary structure in solution walshmedicalmedia.com.
Table 1: Key 2D NMR Experiments for Resonance Assignment of Scyliorhinin II (3-18)
| Experiment | Information Provided | Application to Scyliorhinin II (3-18) |
|---|---|---|
| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a single amino acid residue's spin system. | Identification of complete proton sets for each amino acid in the peptide. |
| DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically 2-3 bonds apart). | Aids in linking adjacent amino acid residues for sequential backbone assignment. |
Once resonance assignments are complete, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized to gather information about the spatial proximity of protons walshmedicalmedia.com. The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one proton's nuclear spin affects the spin of a nearby proton, with the magnitude of the effect being inversely proportional to the sixth power of the distance between them. NOESY experiments detect these through-space interactions, providing a set of inter-proton distance constraints that are crucial for determining the three-dimensional structure of the peptide nih.gov.
NOESY cross-peaks indicate that two protons are close in space (typically within 5-6 Å), and the intensity of these cross-peaks can be used to classify the distances as short, medium, or long mdpi.com. For analogues of Scyliorhinin II, NOESY spectra have been recorded to obtain these vital distance constraints walshmedicalmedia.com. In cases where molecules are of an intermediate size, the NOE can be close to zero, making detection difficult. In such scenarios, ROESY is a more suitable experiment as it provides positive cross-peaks regardless of the molecule's tumbling rate walshmedicalmedia.com. Both NOESY and ROESY experiments have been applied in the conformational analysis of Scyliorhinin II analogues walshmedicalmedia.com. These experimentally derived distance constraints serve as the foundation for subsequent computational structure calculations.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Range
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution creative-biostructure.combiorender.com. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, in the far-ultraviolet (far-UV) region (typically 190-250 nm) arxiv.org. The distinct secondary structure elements—α-helix, β-sheet, β-turn, and random coil—each possess a characteristic CD spectrum mdpi.com.
For Scyliorhinin II (3-18), CD spectroscopy can provide a qualitative and quantitative estimation of its secondary structure content. For instance, an α-helical conformation is characterized by negative bands around 222 nm and 208 nm and a positive band around 190 nm mdpi.com. In contrast, a β-sheet structure typically shows a negative band between 210-220 nm and a positive band around 195-200 nm mdpi.com. A random coil conformation lacks strong, defined features. By deconvoluting the experimental CD spectrum of Scyliorhinin II (3-18) using reference spectra of proteins with known structures, the percentage of each secondary structure element can be estimated nih.gov. This technique is also valuable for studying the conformational range of the peptide under different environmental conditions, such as changes in solvent, temperature, or the presence of binding partners, as these can induce changes in the secondary structure that are readily detectable by CD spectroscopy nih.gov. While direct studies on Scyliorhinin II (3-18) are limited, research on the related peptide Scyliorhinin I has utilized CD spectroscopy to demonstrate a conformational shift towards a helical structure in the presence of membrane-mimicking environments researchgate.net.
Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures
| Secondary Structure | Wavelength of Negative Bands (nm) | Wavelength of Positive Bands (nm) |
|---|---|---|
| α-Helix | ~222, ~208 | ~190 |
| β-Sheet | ~210-220 | ~195-200 |
| Random Coil | Weak signals, often a negative band ~195 | - |
Advanced Computational Approaches
Computational methods are indispensable for translating the experimental data from NMR and CD spectroscopy into detailed three-dimensional structural models of Scyliorhinin II (3-18).
Distance geometry is a computational method that uses the inter-proton distance constraints obtained from NOESY/ROESY experiments to calculate a set of 3D structures that are consistent with this data. The program DYANA (DYnamics Algorithm for Nmr Applications) is a widely used tool for this purpose, which operates in torsion angle space semanticscholar.orgnih.gov. By using torsion angles as the degrees of freedom, the number of variables is significantly reduced compared to Cartesian coordinates, which makes the calculations more efficient cyana.org.
The DYANA algorithm employs a simulated annealing protocol, where the system is heated to a high temperature in the simulation and then slowly cooled. This allows the peptide to overcome local energy barriers and explore a wider conformational space, increasing the probability of finding the global minimum energy structure that satisfies the experimental constraints nih.govscilit.com. For the related peptide Scyliorhinin I, interproton distance constraints from NOESY have been utilized with DYANA to generate a family of structures researchgate.net. This approach results in an ensemble of low-energy conformers, where the convergence of the structures in the ensemble provides an indication of the precision of the structure determination.
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biomolecules at an atomic level nih.gov. Starting from a structural model, often derived from NMR data and distance geometry calculations, MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory of the molecule's movements over time creative-biostructure.com.
For Scyliorhinin II (3-18), MD simulations can be performed in various environments to understand how factors like solvent polarity influence its conformation and flexibility. For example, simulations can be run in explicit water, which is a highly polar solvent, or in less polar solvents like methanol or dimethyl sulfoxide (B87167) (DMSO) to mimic different biological environments rsc.orgresearchgate.net. These simulations can reveal stable conformations, transient structural motifs, and the dynamics of side-chain movements. In the study of Scyliorhinin II analogues, restrained molecular dynamics simulations were performed in DMSO-d6 to generate final structures based on NMR data walshmedicalmedia.com. By analyzing the trajectories from MD simulations, one can gain a deeper understanding of the conformational landscape of Scyliorhinin II (3-18) and how it might interact with its biological targets.
Global Conformational Analysis and Statistical Weight Determination
The three-dimensional structure of peptides is crucial for their biological function, and understanding the conformational landscape of Scyliorhinin II (3-18) is essential for elucidating its mechanism of action. Global conformational analysis is a computational approach used to explore the potential energy surface of a molecule and identify all low-energy conformations. This process is often followed by the determination of statistical weights for these conformations to understand the probability of their existence in a given environment.
A common strategy for this analysis involves a multi-stage algorithm. nih.gov First, an extensive global conformational search is performed to identify all possible low-energy structures. nih.gov Subsequently, for each of these stable conformations, theoretical parameters that can be experimentally verified, such as Nuclear Overhauser Effect (NOE) distances and vicinal coupling constants, are calculated. nih.gov Finally, the statistical weights of these conformations are determined by fitting the averaged theoretical spectral data to the experimental data obtained from techniques like 2D NMR spectroscopy, using a nonlinear least-squares procedure. nih.gov
In studies of Scyliorhinin II analogues, this combination of 2D NMR techniques and restrained molecular dynamics simulations has been applied. For instance, a conformational analysis of two analogues, [11Ψ12(CN4)]ScyII and [15Ψ16(CN4)]ScyII, was performed in a DMSO-d6 solution. walshmedicalmedia.com The introduction of a 1,5-disubstituted tetrazole ring as a cis peptide bond surrogate was used to induce conformational constraints. walshmedicalmedia.com The resulting calculations produced ensembles of 10 conformations for each analogue. walshmedicalmedia.com The analysis revealed that the introduction of the tetrazole ring significantly influences both the local and global three-dimensional structure of the peptide. walshmedicalmedia.com
For the analogue [11Ψ12(CN4)]ScyII, a family of 6 conformations with a low root-mean-square deviation (RMSD) of 0.878 Å was identified. walshmedicalmedia.com In the case of [15Ψ16(CN4)]ScyII, two families of 4 conformations each were found, with RMSD values of 0.597 Å and 0.555 Å, respectively. walshmedicalmedia.com These findings indicate that specific fragments of the peptides are well-defined, suggesting a more rigid structure in certain regions. walshmedicalmedia.com For example, the C-terminus of [15Ψ16(CN4)]ScyII showed a rigid structure, with evidence of two overlapping β-turns in the Phe14-Met18 region. walshmedicalmedia.com Such detailed conformational analysis provides insights into the structural preferences of Scyliorhinin II peptides, which is vital for understanding their receptor-binding properties.
| Analogue | Number of Conformations in Family | RMSD (Å) | Notable Structural Features |
| [11Ψ12(CN4)]ScyII | 6 | 0.878 | Well-defined fragments at positions 7-13 and 12-18 |
| [15Ψ16(CN4)]ScyII | 4 (Family 1) | 0.597 | Rigid C-terminus with two overlapping β-turns |
| [15Ψ16(CN4)]ScyII | 4 (Family 2) | 0.555 | Packed arrangement of the backbone |
Computer-Aided Peptide Design and Virtual Screening Methodologies
Computer-aided drug design (CADD) has become an indispensable tool in the development of novel peptide-based therapeutics, offering a cost-effective and efficient alternative to traditional discovery methods. mdpi.comdovepress.com These computational strategies are broadly categorized into structure-based and ligand-based approaches and are increasingly used to design peptides with improved affinity, selectivity, and pharmacokinetic properties. dovepress.com
In the context of Scyliorhinin II (3-18) research, these methodologies can accelerate the identification of potent and selective analogues. The process often begins with the creation of a virtual library of peptide variants. nih.gov Methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling can then be employed to correlate the chemical structures of these peptides with their biological activities, thereby optimizing sequences for enhanced function. nih.gov For instance, a 3D QSAR model can be used to predict the bioactivity of a virtual library of peptides, leading to a high prediction accuracy for the synthesized candidates. nih.gov
Virtual screening is another powerful technique used to screen large libraries of compounds against a biological target. nih.gov Hierarchical virtual screening (HLVS) employs a series of computational filters, such as pharmacophore modeling and molecular docking, to narrow down a large library to a manageable number of candidates for experimental testing. nih.gov This funnel-like approach combines the strengths of various ligand- and structure-based methods. nih.gov
Molecular docking simulations are a cornerstone of structure-based design, predicting the binding orientation of a peptide within the active site of its target receptor. nih.govictp.it This is often followed by molecular dynamics (MD) simulations to confirm the stability of the peptide-receptor complex and provide a more dynamic picture of the interaction. dovepress.comnih.gov For example, in the design of peptide inhibitors, a random peptide library can be generated and docked into the target's binding site. The peptides with the lowest binding energies are then selected for further analysis through MD simulations. nih.gov
These computational tools provide valuable insights into the molecular interactions driving peptide activity, guiding the rational design of more effective Scyliorhinin II (3-18) analogues for therapeutic applications. mdpi.com
| Methodology | Description | Application in Peptide Design |
| QSAR Modeling | Correlates chemical structure with biological activity. | Optimizes peptide sequences for improved selectivity and efficacy. nih.gov |
| Virtual Screening | Screens large libraries of compounds against a target. sourceforge.io | Identifies novel peptide leads from extensive databases. nih.gov |
| Molecular Docking | Predicts the binding mode of a ligand in a receptor's active site. | Elucidates the interaction of peptide analogues with their target. ictp.it |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of peptide-receptor complexes. dovepress.com |
Biophysical Methods for Peptide-Membrane Interaction Studies
The interaction of peptides with cell membranes is a critical step for their biological activity. A variety of biophysical techniques are employed to study these interactions at a molecular level, providing insights into the peptide's partitioning into the membrane, its location within the lipid bilayer, and its influence on membrane properties. mdpi.com The rational combination of these experimental and theoretical tools allows for a partial unraveling of the complex mechanisms involved in peptide-membrane interactions. nih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to investigate the structure, function, and interactions of proteins and peptides. nih.gov The intrinsic fluorescence of amino acids, particularly tryptophan, is often exploited as a probe. nih.gov Changes in the fluorescence emission spectra, such as shifts in the emission maximum and quenching phenomena, can provide information about the conformational changes a peptide undergoes upon interacting with a membrane. nih.gov For instance, the binding of a peptide to a lipid bilayer can alter the local environment of its tryptophan residues, leading to a blue shift in the emission maximum if the environment becomes more hydrophobic. Time-resolved fluorescence spectroscopy can further provide information on the dynamics of these interactions on a picosecond-nanosecond timescale. nih.gov
Dynamic Light Scattering
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles in a suspension. uci.eduunifr.ch In the context of peptide-membrane interaction studies, DLS is used to monitor changes in the size and aggregation state of lipid vesicles upon the addition of a peptide. nih.gov The technique measures the random Brownian motion of particles and relates this to their hydrodynamic diameter via the Stokes-Einstein equation. horiba.comwyatt.com If a peptide induces the aggregation or fusion of vesicles, an increase in the average particle size will be observed. uci.edu Conversely, if a peptide solubilizes the membrane, a decrease in size may be detected.
Utilization of Membrane Model Systems
To study peptide-membrane interactions under controlled conditions, various model membrane systems are utilized. nih.govnih.gov These systems mimic the fundamental properties of biological membranes and can be tailored to represent specific cell types. mdpi.com
Detergent Micelles: These are simple, spherical structures formed by detergents in aqueous solution and are often used for initial structural studies of membrane-bound peptides by NMR.
Large Unilamellar Phospholipid Vesicles (LUVs): LUVs are spherical structures composed of a single lipid bilayer enclosing an aqueous core. They are a versatile model system as their lipid composition can be varied to mimic different cell membranes, such as bacterial or mammalian membranes. nih.gov For example, dipalmitoylphosphatidylglycerol (DPPG) can be used to model bacterial membranes, while dipalmitoylphosphatidylcholine (DPPC) can represent mammalian membranes. nih.gov
Mixed Micelles/Bicelles: These are disc-shaped aggregates of phospholipids and detergents that provide a more native-like environment than simple micelles. They are particularly useful for structural studies of membrane proteins and peptides by solid-state NMR.
The choice of the model system depends on the specific biophysical technique being used and the research question being addressed. mdpi.com
Biochemical and Pharmacological Bioassays
Following biophysical and computational characterization, the biological activity of Scyliorhinin II (3-18) and its analogues is assessed through a variety of biochemical and pharmacological bioassays. These assays are crucial for determining the potency and selectivity of the peptides for their target receptors and for understanding their physiological effects.
A 16-amino acid tachykinin identical to Scyliorhinin II (3-18) has been isolated from the intestine of the ray, Torpedo marmorata. dokumen.pub Tachykinins are known to be involved in a range of physiological processes, including neurogenic inflammation. Therefore, bioassays for Scyliorhinin II (3-18) often focus on its effects on tachykinin receptors and related inflammatory responses.
One common assay involves measuring the ability of the peptide to induce plasma extravasation, a key component of the inflammatory response. In such an assay, a substance like mustard oil may be used to induce inflammation in an animal model, and the effect of the peptide on the resulting plasma leakage is quantified.
Receptor binding assays are another critical tool. These assays measure the affinity of the peptide for different tachykinin receptor subtypes (NK1, NK2, and NK3). For example, Scyliorhinin I is known to have a high affinity for both NK1 and NK2 receptors, and a low affinity for NK3 receptors. researchgate.net Similar binding profiles would be determined for Scyliorhinin II (3-18) and its analogues to establish their receptor selectivity.
Functional assays are then used to determine whether the peptide acts as an agonist or antagonist at these receptors. These assays can measure downstream signaling events, such as changes in intracellular calcium levels or the production of second messengers, upon receptor activation. The combination of binding and functional assays provides a comprehensive pharmacological profile of the peptide.
In Vitro Bioassays for Functional Activity (e.g., Isolated Guinea Pig Ileum Contraction)
In vitro bioassays are essential for determining the functional activity of a peptide. A classic example is the isolated guinea pig ileum contraction assay, which is frequently used to assess the contractile or relaxant properties of substances, particularly tachykinins. In this assay, a segment of the guinea pig's small intestine (ileum) is suspended in an organ bath containing a physiological salt solution. The tissue's contractile responses upon the application of a test compound are measured and recorded. While the parent peptide, Scyliorhinin II, has been shown to induce contraction of the guinea pig ileum, specific studies detailing the functional activity of the Scyliorhinin II (3-18) fragment using this or similar bioassays are not documented. nih.gov
Receptor Binding Assays for Affinity Determination
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. By competing with this labeled ligand, an unlabeled compound like a peptide fragment can have its binding affinity (often expressed as an inhibition constant, Ki, or a dissociation constant, Kd) calculated. The full-length Scyliorhinin II peptide is known to be a potent and selective ligand for the tachykinin NK3 receptor. nih.gov However, specific receptor binding affinity data for the Scyliorhinin II (3-18) fragment have not been reported.
Intracellular Calcium Imaging and Signaling Pathway Analysis
Many tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger the release of intracellular calcium (Ca2+) stores. Intracellular calcium imaging is a technique used to visualize and quantify these changes. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. When the peptide binds to the receptor and activates the signaling cascade, the resulting increase in intracellular calcium causes a change in the dye's fluorescence intensity, which can be measured in real-time. This analysis helps to elucidate the signaling pathways activated by the compound. There are currently no available studies that have performed intracellular calcium imaging or signaling pathway analysis specifically for Scyliorhinin II (3-18).
Proteolytic Stability and Degradation Studies (e.g., Dipeptidylpeptidase IV-like Substrate Specificity)
The therapeutic potential of peptides is often limited by their susceptibility to degradation by proteases. Proteolytic stability studies are designed to evaluate a peptide's half-life in the presence of specific enzymes or in biological fluids like plasma or serum. The susceptibility of a peptide to enzymes such as Dipeptidylpeptidase IV (DPP-IV) is a key parameter, as this enzyme is known to cleave peptides with specific N-terminal sequences. Such studies involve incubating the peptide with the enzyme and analyzing its degradation over time, often using techniques like High-Performance Liquid Chromatography (HPLC). Research on the proteolytic stability and degradation profile of Scyliorhinin II (3-18), including its specificity as a substrate for enzymes like DPP-IV, has not been found in the existing literature.
Conclusion and Future Research Directions
Summary of Key Research Findings and Mechanistic Insights for Scyliorhinin II (3-18)
Scyliorhinin II (3-18) is a 16-amino acid tachykinin peptide, representing a truncated form of Scyliorhinin II. The latter was first isolated from the gut of the dogfish, Scyliorhinus caniculus. A peptide identical to Scyliorhinin II (3-18) was subsequently isolated from the intestine of the ray, Torpedo marmorata. The remarkable similarity of these peptides across different species points to a significant evolutionary pressure to conserve their structure, highlighting their biological importance.
Research has firmly established that Scyliorhinin II, and by extension its active fragment Scyliorhinin II (3-18), functions as a potent and selective agonist for the neurokinin-3 (NK3) receptor. nih.govtandfonline.com The tachykinin family of peptides, to which Scyliorhinin II (3-18) belongs, interacts with three main receptor subtypes: NK1, NK2, and NK3. While there is some level of cross-reactivity among tachykinins and their receptors, Scyliorhinin II demonstrates a clear preference for the NK3 receptor.
Mechanistic insights into the action of Scyliorhinin II (3-18) have been significantly advanced through structural studies of its parent compound, Scyliorhinin II. Two-dimensional proton nuclear magnetic resonance (2D 1H-NMR) spectroscopy has been employed to elucidate its three-dimensional structure in an environment mimicking a cell membrane (dodecyl phosphocholine (B91661) micelles). These studies revealed that while Scyliorhinin II lacks a defined secondary structure in an aqueous solution, it adopts a distinct conformation when bound to micelles. nih.govtandfonline.com Specifically, the C-terminal region of the peptide, which is fully present in the Scyliorhinin II (3-18) fragment, forms a well-defined alpha-helix from residues 12 to 18. This helical structure in the C-terminal domain is considered a crucial pharmacophore for its interaction with and activation of the NK3 receptor. researchgate.net Further stability is conferred by a disulfide bond between Cys7 and Cys13.
The functional consequence of this selective NK3 receptor agonism has been demonstrated in vivo. Intracerebroventricular administration of Scyliorhinin II in mice was found to induce a potent, dose-dependent reciprocal hindlimb scratching behavior. nih.gov This provides a functional in vivo correlate for the activation of central NK3 receptors and suggests a role for this peptide in sensory processing and centrally mediated behaviors.
Studies on synthetic analogs of Scyliorhinin II have further underscored the critical role of the C-terminal fragment in determining its biological activity. Modification of amino acids within this region can significantly alter the peptide's efficacy and function at the NK3 receptor. For instance, the analog [Sar16]ScyII was identified as a full agonist of the NK3 receptor, whereas [Aib16]ScyII exhibited partial agonist and even antagonist effects. nih.govresearchgate.net These findings reinforce the notion that the C-terminal portion of the molecule, which constitutes a significant part of Scyliorhinin II (3-18), is the primary determinant of its interaction with the NK3 receptor.
| Feature | Description | Source |
| Peptide | Scyliorhinin II (3-18) | |
| Origin | Isolated from the intestine of the ray, Torpedo marmorata | |
| Structure | 16-amino acid truncated form of Scyliorhinin II | |
| Receptor Selectivity | Potent and selective agonist for the Neurokinin-3 (NK3) receptor | nih.govtandfonline.com |
| Conformation | C-terminal region forms a well-defined alpha-helix in a membrane-like environment | nih.govtandfonline.com |
| In Vivo Activity | Induces reciprocal hindlimb scratching in mice upon central administration | nih.gov |
Identification of Unresolved Questions and Future Research Trajectories in Scyliorhinin II (3-18) Biology
Despite the foundational knowledge of Scyliorhinin II (3-18) as a selective NK3 receptor agonist, several questions remain unanswered, paving the way for future research endeavors.
A primary area for future investigation is the precise physiological role of endogenous Scyliorhinin II (3-18) in the species from which it has been isolated. While its pharmacological effects have been characterized in mammalian systems, its natural function in elasmobranchs is not well understood. Research could focus on the localization of the peptide and its receptor in the nervous and gastrointestinal systems of these animals to elucidate its contribution to their physiology.
Furthermore, while the interaction with the NK3 receptor is well-established, the downstream signaling pathways activated by Scyliorhinin II (3-18) in different tissues and neuronal populations warrant more detailed investigation. Understanding the specific G-protein coupling and subsequent second messenger cascades will provide a more complete picture of its mechanism of action.
Another avenue for research is the exploration of the potential for biased agonism at the NK3 receptor. It is conceivable that Scyliorhinin II (3-18) or its analogues could preferentially activate certain signaling pathways over others, which could be exploited for therapeutic development. Investigating whether modifications to the peptide sequence can fine-tune its signaling properties would be a valuable pursuit.
The metabolic stability and pharmacokinetic profile of Scyliorhinin II (3-18) are also largely uncharacterized. Future studies should aim to identify the enzymes responsible for its degradation and explore strategies to develop more stable analogues with improved therapeutic potential. The development of such analogues could provide valuable research tools with prolonged in vivo effects.
Finally, the functional significance of the specific behavioral response (reciprocal hindlimb scratching) observed in mice needs to be further explored. Determining the neuronal circuits involved and whether this behavior is a model for other sensory or affective states, such as itch or anxiety, could reveal novel functions of the central NK3 receptor system.
Broader Implications for Neuropeptide Science and Peptide Therapeutics Development
The study of Scyliorhinin II (3-18) holds broader implications for the fields of neuropeptide science and peptide-based drug discovery. As a naturally occurring, highly selective ligand for a specific receptor subtype, it serves as an excellent model for understanding the principles of peptide-receptor recognition and the evolution of neuropeptide signaling systems. The high degree of conservation of this peptide underscores the evolutionary importance of the tachykinin system.
In the context of peptide therapeutics, Scyliorhinin II (3-18) and its analogues represent valuable tools for probing the function of the NK3 receptor. While much of the recent therapeutic focus has been on the development of NK3 receptor antagonists for conditions such as menopausal hot flashes and psychiatric disorders, the development of potent and selective agonists is equally important for research purposes. These agonists can be used to validate the therapeutic hypothesis for NK3 antagonism and to explore other potential physiological roles of this receptor.
The structural insights gained from Scyliorhinin II provide a template for the rational design of novel peptide and non-peptide ligands targeting the NK3 receptor. Understanding the conformational requirements for receptor activation can guide the development of peptidomimetics with enhanced stability and oral bioavailability, overcoming some of the traditional limitations of peptide-based drugs.
Moreover, the discovery of potent biological activity in a truncated fragment of a larger peptide highlights a common theme in neuropeptide biology. This principle can inform future drug discovery efforts by suggesting that smaller, more synthetically accessible peptide fragments may retain or even have improved activity and selectivity profiles compared to their parent molecules.
Q & A
Q. How should researchers handle variability in peptide stability assays under different physiological conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., varying pH, temperature) and model degradation kinetics using Arrhenius equations. Use tandem mass spectrometry (MS/MS) to identify degradation products and correlate stability with structural motifs (e.g., disulfide bonds) .
Synthesis with Existing Literature
Q. What frameworks can guide the systematic review of Scyliorhinin II (3-18)'s role in comparative physiology?
- Methodological Answer : Adopt PRISMA guidelines for literature screening and data extraction. Use tools like Covidence to manage references and VOSviewer for bibliometric mapping. Categorize findings by taxonomic groups (e.g., elasmobranchs vs. mammals) and assess evolutionary conservation via sequence alignment tools (e.g., Clustal Omega) .
Q. How can researchers align their findings on Scyliorhinin II (3-18) with gaps identified in prior studies?
- Methodological Answer : Conduct a gap analysis using SWOT (Strengths, Weaknesses, Opportunities, Threats) frameworks. Annotate contradictions in published datasets (e.g., conflicting receptor affinities) and propose mechanistic studies to address them. Cite unresolved questions explicitly in discussion sections to guide future work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
